molecular formula C22H28ClNO6 B15107879 6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate CAS No. 843621-28-3

6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B15107879
CAS No.: 843621-28-3
M. Wt: 437.9 g/mol
InChI Key: YOFNPSOIQXDEBP-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester is a complex organic compound with a unique structure that combines a hexanoic acid derivative with a benzopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester typically involves multiple steps. One common method starts with the preparation of the hexanoic acid derivative, which is then reacted with the benzopyran moiety under specific conditions to form the final ester. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester include:

  • Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
  • Cyclohexaneacetic acid, α-[[1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, trans-(αS)-
  • 2-Amino-6-(methylthio)hexanoic acid

Uniqueness

What sets Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, 6-chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl ester apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

843621-28-3

Molecular Formula

C22H28ClNO6

Molecular Weight

437.9 g/mol

IUPAC Name

(6-chloro-3,4-dimethyl-2-oxochromen-7-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C22H28ClNO6/c1-13-14(2)20(26)29-17-12-18(16(23)11-15(13)17)28-19(25)9-7-6-8-10-24-21(27)30-22(3,4)5/h11-12H,6-10H2,1-5H3,(H,24,27)

InChI Key

YOFNPSOIQXDEBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OC(C)(C)C)C

Origin of Product

United States

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